Anti-Plasmodial Activity vs. Mustakone
In a direct head-to-head in vitro comparison using the same chloroform extract fractionation and identical assay conditions, corymbolone exhibited approximately 10-fold lower anti-plasmodial potency than the co-isolated sesquiterpene mustakone against chloroquine-sensitive P. falciparum strain NF54 [1]. This quantifiable difference establishes corymbolone as the appropriate reference standard or baseline control in structure-activity relationship (SAR) studies examining the contribution of the α,β-unsaturated ketone moiety to anti-plasmodial activity. Procurement of mustakone cannot substitute for corymbolone when the objective is to assess the activity contribution of the saturated ketone-hydroxyl pharmacophore [1].
| Evidence Dimension | In vitro anti-plasmodial activity against P. falciparum |
|---|---|
| Target Compound Data | IC50 < 2 μg/mL (chloroquine-sensitive NF54 strain) |
| Comparator Or Baseline | Mustakone: approximately 10× more active than corymbolone against the same strain |
| Quantified Difference | ~10-fold lower potency for corymbolone relative to mustakone |
| Conditions | In vitro semi-automated micro-dilution assay measuring inhibition of [G-3H] hypoxanthine incorporation into P. falciparum (NF54 CQ-sensitive and ENT36 CQ-resistant strains) |
Why This Matters
This difference enables researchers to use corymbolone as a negative or baseline comparator when evaluating mustakone and other α,β-unsaturated ketone-containing analogs in antimalarial SAR campaigns.
- [1] Rukunga GM, Muregi FW, Omar SA, Gathirwa JW, Muthaura CN, Peter MG, et al. Anti-plasmodial activity of the extracts and two sesquiterpenes from Cyperus articulatus. Fitoterapia. 2008;79(3):188-190. View Source
